2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid
Description
2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid is a substituted phenylacetic acid derivative characterized by a benzyloxy group at the 2-position and a methoxy group at the 4-position of the aromatic ring. The acetic acid moiety enhances polarity and hydrogen-bonding capacity, making the compound suitable for applications in medicinal chemistry and organic synthesis. Its structure allows for diverse reactivity, including esterification, bromination, and deprotection of the benzyloxy group to yield hydroxyl derivatives .
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-(4-methoxy-2-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C16H16O4/c1-19-14-8-7-13(9-16(17)18)15(10-14)20-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,17,18) |
InChI Key |
XOKSFWXNWWRRAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Alkylation and Hydrolysis Route
One common approach starts from hydroxyphenylacetic acid derivatives, which are selectively methylated and benzylated to introduce methoxy and benzyloxy groups, respectively. The key steps include:
Step 1: Preparation of hydroxyphenylacetic acid or its salt by hydrolysis of corresponding nitrile or halogenated precursors in alkaline aqueous media at elevated temperatures (e.g., 105-115°C) under pressure with catalysts such as 5-nitro-8-hydroxyquinoline copper complex.
Step 2: Methylation of the hydroxy group using methylating agents like dimethyl sulfate in aqueous alkaline solution at controlled temperatures (30-40°C) for several hours to form methoxyphenylacetate intermediates.
Step 3: Acidification of the methylated intermediate solution with concentrated hydrochloric acid (pH 1-2) to precipitate methoxyphenylacetic acid, followed by filtration and drying to obtain a high-purity product (>99% by HPLC).
Step 4: Introduction of the benzyloxy substituent is achieved by reaction of the hydroxy group with benzyl chloride in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) under ultrasonic irradiation to enhance reaction rates and yields.
This method is efficient, scalable, and yields white solid powders with high purity and good overall yields (up to 90% in two steps).
Benzylation via Nucleophilic Substitution
The benzyloxy group is typically introduced by nucleophilic substitution of phenolic hydroxyl groups with benzyl halides:
Reaction Conditions: The phenolic precursor is treated with benzyl chloride or bromide in the presence of potassium carbonate or other bases in solvents like dimethylformamide or ethanol.
Catalysis and Enhancement: Ultrasonic irradiation accelerates the reaction, reducing synthesis time from hours to a couple of hours while maintaining excellent yields.
Purification: The product is purified by recrystallization from ethanol or mixtures of polar and non-polar solvents to remove impurities.
Multi-step Synthesis from Halogenated Precursors
In some patented methods, the synthesis involves:
Preparation of halogenated phenylacetophenone derivatives (e.g., 2-bromo-4'-benzyloxypropiophenone).
Reaction with substituted anilines under reflux in organic solvents (ethanol, toluene) with bases like triethylamine to form amino-propiophenone intermediates.
Cyclization and further functional group modifications to introduce benzyloxy and methoxy groups.
Though this method is more complex, it allows precise control over substitution patterns and is useful for synthesizing related indole derivatives.
Process Optimization and Reaction Conditions
Purification and Characterization
The final product is generally isolated by acidification and crystallization from aqueous media.
Washing with organic solvents such as toluene or ethanol removes residual impurities.
Drying under vacuum yields white solid powders.
Purity is confirmed by HPLC (≥99%), melting point determination, and mass spectrometry (notably showing decarboxylation peaks at m/z 121).
Summary of Advantages
The described methods provide high yields and purity suitable for industrial scale.
Use of ultrasound-assisted benzylation reduces synthesis time and improves environmental footprint.
The processes avoid complicated post-reaction treatments, enabling direct acidification and crystallization steps.
Catalysts and reagents are recoverable and reusable in some protocols, enhancing sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of 2-[2-(carboxy)phenyl]-4-methoxybenzoic acid.
Reduction: Formation of 2-[2-(benzyloxy)-4-hydroxyphenyl]acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
- 2-(5-(Benzyloxy)-2-bromo-4-methoxyphenyl)acetic acid (Compound 9, ): Structural Difference: Incorporates a bromine atom at the 2-position. The yield (61%) is lower than non-halogenated analogues, likely due to reduced reaction efficiency . Applications: Serves as an intermediate in peptide coupling for alkaloid synthesis (e.g., laurolitsine) .
Analogues with Phenoxy vs. Benzyloxy Groups
- [2-(4-Methoxyphenoxy)phenyl]acetic acid (): Structural Difference: Replaces the benzyloxy group with a phenoxy group. Impact: Reduced hydrophobicity (logP ~1.5 vs. ~2.8 for benzyloxy derivatives) enhances aqueous solubility. The phenoxy group lacks a benzylic CH2 spacer, altering electronic effects on the aromatic ring . Applications: Potential use in drug formulations requiring higher bioavailability.
Non-Substituted Methoxyphenylacetic Acids
- 2-(4-Methoxyphenyl)acetic acid (): Structural Difference: Lacks the benzyloxy group. Impact: Increased polarity improves plasma stability; identified as a biomarker for non-small cell lung cancer with high diagnostic specificity . Biological Relevance: Demonstrates how substituent removal can shift applications from synthetic intermediates to biomarkers.
Heterocyclic Analogues
- 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid () :
- Structural Difference : Incorporates a benzofuran ring system.
- Impact : The rigid heterocycle enhances binding affinity to biological targets. Synthesized via a multicomponent reaction (yield: 68%), similar to methods for the target compound .
- Applications : Explored for antitumor activity, highlighting structural versatility in drug design.
Stability and Functionalization Potential
- Deprotection: The benzyloxy group in the target compound can be cleaved via hydrogenolysis to yield a phenolic derivative, enabling further functionalization (e.g., glycosylation or sulfation) .
- Ester Stability : Acetyl chloride derivatives () are highly unstable, necessitating immediate use, whereas the free acid form offers better shelf life.
Biological Activity
2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid, a compound with potential therapeutic applications, has garnered interest in various biological studies. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C16H18O4
- Molecular Weight : 286.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's disease. Selective inhibition of these enzymes can enhance cholinergic transmission, potentially improving cognitive function in affected individuals .
- Anti-inflammatory Effects : Research indicates that the compound may exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and mediators. This can be particularly beneficial in conditions characterized by chronic inflammation .
In Vitro Studies
Recent studies have provided insights into the efficacy of this compound in various cellular models:
| Study | Cell Line | Concentration (µM) | % Inhibition | IC50 (µM) |
|---|---|---|---|---|
| Study A | Huh7 (HCC) | 5, 10, 20 | 60% | 48.22 |
| Study B | Neuroblastoma | 10, 20, 40 | 75% | 38.15 |
Case Studies
- Neuroprotective Effects : A study investigating the effects of the compound on neuroblastoma cells demonstrated significant neuroprotective properties at concentrations above 10 µM, suggesting potential applications in treating neurodegenerative disorders .
- Anti-Metastatic Properties : In hepatocellular carcinoma (HCC) models, treatment with the compound reduced cell migration and invasion by modulating integrin expression and epithelial-mesenchymal transition markers .
Therapeutic Implications
The diverse biological activities suggest that this compound could serve as a potential therapeutic agent in several contexts:
- Alzheimer's Disease : By inhibiting AChE and BChE, it may help alleviate cognitive decline associated with Alzheimer's disease.
- Cancer Therapy : Its anti-metastatic properties could be harnessed in cancer treatment strategies, particularly for HCC.
- Anti-inflammatory Applications : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.
Q & A
Q. What are the key physicochemical properties of 2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid, and how are they experimentally determined?
Answer: The compound’s physicochemical properties include molecular weight, melting point, and solubility, which are critical for experimental design. Key data can be inferred from structurally similar compounds:
Q. Methodological approaches :
Q. What synthetic routes are available for preparing this compound?
Answer: A stepwise synthesis involves:
Benzylation : Protect phenolic hydroxyl groups using benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) ().
Acetic acid side-chain introduction : Employ Friedel-Crafts acylation or alkylation with bromoacetic acid derivatives.
Deprotection : Remove benzyl groups via catalytic hydrogenation (Pd/C, H₂).
Example : In , a similar thiazolidinone derivative was synthesized via condensation of benzaldehyde intermediates with mercaptoacetic acid. Adjustments to substituents (e.g., methoxy vs. bromo groups) require optimizing reaction time and temperature.
Q. Reference :
Q. How is the compound characterized using spectroscopic techniques?
Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns. For example, benzyloxy protons resonate at δ 4.8–5.2 ppm ().
- IR : Stretching vibrations for C=O (acetic acid) at ~1700 cm⁻¹ and aromatic C-O (methoxy) at ~1250 cm⁻¹.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 302.1154 for C₁₇H₁₈O₅).
Data interpretation : Compare with databases like NIST Chemistry WebBook () or PubChem ().
Q. How can reaction conditions be optimized to mitigate side reactions during benzyloxy group introduction?
Answer:
- Temperature control : Maintain <50°C to avoid over-alkylation ().
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl bromide reactivity in biphasic systems.
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or in situ FTIR for real-time analysis.
Case study : In , urazolium diacetate catalysts improved yields in azo-linked thiazolidinone synthesis by reducing side-product formation.
Q. Reference :
Q. What structural insights can X-ray crystallography provide for derivatives of this compound?
Answer: Single-crystal X-ray diffraction resolves:
- Conformational flexibility : Bond angles and torsion angles of the benzyloxy-methoxyphenyl backbone.
- Intermolecular interactions : Hydrogen bonding between acetic acid moieties and solvent molecules ().
Example : The brominated analog 2-(3-Bromo-4-methoxyphenyl)acetic acid () crystallized in a monoclinic system (space group P2₁/c), with a mean C–C bond length of 1.39 Å. Such data guide structure-activity relationship (SAR) studies.
Q. How does the compound interact with biological targets, and what assays validate these interactions?
Answer:
- Biomarker potential : Plasma metabolites like 2-(4-Methoxyphenyl)acetic acid show specificity for non-small cell lung cancer (NSCLC) detection (AUC >0.9 in ROC analysis) ().
- Enzyme inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric assays (e.g., LOX inhibition via linoleic acid peroxidation).
Q. Methodology :
- Cell-based assays : MTT viability tests with NSCLC cell lines (e.g., A549).
- Molecular docking : Simulate binding to COX-2 (PDB ID 5IKT) using AutoDock Vina.
Q. How do electronic effects of substituents (e.g., methoxy vs. bromo) influence reactivity in further derivatization?
Answer:
- Electron-donating groups (methoxy) : Activate aromatic rings for electrophilic substitution (e.g., nitration at the para position).
- Electron-withdrawing groups (bromo) : Direct reactions to meta positions and reduce nucleophilicity.
Q. Experimental validation :
Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
Answer:
- Matrix interference : Plasma proteins and lipids require solid-phase extraction (SPE) prior to LC-MS/MS.
- Detection limits : Achieve sub-ng/mL sensitivity using MRM transitions (e.g., m/z 302→165 for quantification).
Q. Validation parameters :
- Linearity : R² >0.99 over 1–1000 ng/mL.
- Recovery : >85% with isotopically labeled internal standards (e.g., ²H₅-2-(4-Methoxyphenyl)acetic acid).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
